molecular formula C6H13NO2S B055322 2,2-Diethoxyethanethioamide CAS No. 73956-15-7

2,2-Diethoxyethanethioamide

Cat. No. B055322
Key on ui cas rn: 73956-15-7
M. Wt: 163.24 g/mol
InChI Key: MQSDGAKLSVITHP-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

To a solution of 2,2-bis(ethyloxy)ethanethioamide (648 mg) (available from Maybridge International) in ethanol (30 ml) was added ethyl bromopyruvate (0.598 ml) in ethanol (1 ml). Powdered molecular sieves (200 mg) were added and the mixture heated at 90° C. for 18 h. The mixture was filtered, washed with ethanol (10 ml) and the solvent removed in vacuo. The residue was triturated with DCM (15 ml) and the solid removed by filtration and washed with DCM (10 ml). The filtrate was concentrated in vacuo. Purification by chromatography on silica gel (70 g cartridge; FlashMaster II) eluting with 0-50% ethyl acetate in cyclohexane over 40 min gave the title compound (455 mg) as a yellow oil.
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
0.598 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[C:5](=[S:7])[NH2:6])[CH3:2].Br[CH2:12][C:13](=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[C:5]1[S:7][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
648 mg
Type
reactant
Smiles
C(C)OC(C(N)=S)OCC
Name
Quantity
0.598 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Powdered molecular sieves (200 mg) were added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with ethanol (10 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with DCM (15 ml)
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
WASH
Type
WASH
Details
washed with DCM (10 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel (70 g cartridge; FlashMaster II)
WASH
Type
WASH
Details
eluting with 0-50% ethyl acetate in cyclohexane over 40 min
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=1SC=C(N1)C(=O)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 455 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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